3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its versatility in medicinal chemistry. Structurally, it features:
- 3-position: 2-Methoxyphenyl group, providing hydrophobic and electron-donating properties.
- 5-position: Methyl substituent, enhancing lipophilicity and steric bulk.
Synthetic routes typically involve cyclization of 5-aminopyrazoles with electrophiles or Suzuki coupling for aryl group introduction . The compound’s design leverages structure-activity relationship (SAR) principles, where substituents modulate target affinity and pharmacokinetics.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-18-16-23(28-14-12-27(13-15-28)19-8-4-3-5-9-19)29-24(26-18)21(17-25-29)20-10-6-7-11-22(20)30-2/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUWTWMAXWVRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to introduce the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position significantly influences target binding and selectivity. Key comparisons include:
Substituent Variations at Position 5
The 5-position modulates electronic and steric properties:
- Methyl (Target Compound): Simplifies synthesis and enhances metabolic stability but may reduce kinase affinity compared to amino groups .
- Amino (7-24 Series): Facilitates hydrogen bonding, critical for PDE4 inhibition .
Substituent Variations at Position 7
The 7-position impacts solubility and receptor selectivity:
- 4-Phenylpiperazinyl (Target Compound) : The phenyl group may enhance blood-brain barrier penetration but increase molecular weight (~416.49 g/mol) compared to morpholinyl analogs (MW 338.4) .
- Morpholinyl () : Smaller and more polar, improving aqueous solubility but reducing CNS targeting .
Physicochemical and Pharmacokinetic Comparison
Key Notes:
- The target compound’s 4-phenylpiperazine may reduce solubility but enhance CNS penetration.
- Methyl at position 5 improves metabolic stability over amino groups, which can undergo oxidation .
Biological Activity
The compound 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological activity. The presence of the 2-methoxyphenyl and 4-phenylpiperazine moieties suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.
Structural Formula
Key Features
- Pyrazolo[1,5-a]pyrimidine core : Known for diverse biological activities.
- Piperazine ring : Often associated with psychoactive properties and modulation of neurotransmitter systems.
- Methoxyphenyl group : May enhance lipophilicity and bioavailability.
Antitumor Activity
Recent studies have evaluated the antitumor activity of pyrazolo[1,5-a]pyrimidines, including derivatives like the compound . These studies often utilize various cancer cell lines to assess cytotoxic effects.
Case Study: In Vitro Evaluation
A study assessed the compound's activity against several cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells, with IC50 values indicating effective inhibition at low concentrations.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| A549 | 15.6 | 72 |
| NCI-H1975 | 12.3 | 80 |
| NCI-H460 | >50 | <20 |
The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been noted to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
Neuropharmacological Effects
The piperazine component suggests potential psychoactive properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in preclinical models. The interaction of the piperazine moiety with serotonin receptors may play a crucial role in these effects.
Synthesis and Characterization
The synthesis of this compound has been documented through various methodologies, often yielding high purity and yield rates. Characterization techniques such as X-ray crystallography have provided insights into its three-dimensional structure, confirming the expected conformational attributes that facilitate its biological activity .
Comparative Studies
Comparative studies with other derivatives have highlighted the potency of this compound relative to others within the same class. For instance, while some analogs exhibited lower activity against the same cell lines, this compound demonstrated superior efficacy, particularly against EGFR-mutant cell lines, indicating a potential niche in targeted cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
